molecular formula C9H13N3 B14414918 3a-Azidooctahydro-2,5-methanopentalene CAS No. 85616-64-4

3a-Azidooctahydro-2,5-methanopentalene

Cat. No.: B14414918
CAS No.: 85616-64-4
M. Wt: 163.22 g/mol
InChI Key: ABWYIDROWBUFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a-Azidooctahydro-2,5-methanopentalene is a bicyclic organic compound characterized by a strained pentalene framework substituted with an azide group at the 3a position. Its molecular formula is C₉H₁₂N₄, and it exhibits unique reactivity due to the combination of the azide functional group and the rigid bicyclic structure. The compound is of interest in synthetic organic chemistry for applications such as click chemistry, photolytic reactions, and as a precursor to strained alkenes or amines via azide decomposition pathways.

Properties

IUPAC Name

3-azidotricyclo[3.3.1.03,7]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-12-11-9-4-6-1-7(5-9)3-8(9)2-6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWYIDROWBUFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC3(C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509992
Record name 3a-Azidooctahydro-2,5-methanopentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85616-64-4
Record name 3a-Azidooctahydro-2,5-methanopentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a-Azidooctahydro-2,5-methanopentalene typically involves the azidation of a suitable precursor. One common method is the reaction of an octahydro-2,5-methanopentalene derivative with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions .

Industrial Production Methods: Industrial production of 3a-Azidooctahydro-2,5-methanopentalene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the potentially hazardous nature of azides .

Chemical Reactions Analysis

Types of Reactions: 3a-Azidooctahydro-2,5-methanopentalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products:

Mechanism of Action

The mechanism of action of 3a-Azidooctahydro-2,5-methanopentalene largely depends on the functional group transformations it undergoes. For instance, in bioorthogonal chemistry, the azido group can participate in click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on indirectly related compounds:

Table 1: Structural and Functional Group Comparison

Compound Name Functional Group(s) Key Applications/Properties CAS RN Reference
3a-Azidooctahydro-2,5-methanopentalene Azide, bicyclic framework Click chemistry, photolysis precursors Not listed N/A
3-Methylphenanthrene Methyl, polycyclic aromatic Environmental analysis, PAH standards 832-71-3
3-Methylphenol Hydroxyl, methyl Industrial synthesis, disinfectants 108-39-4
2,3-Dimethyloctane Branched alkane Fuel additives, combustion studies 7146-60-3

Key Differences:

Functional Groups: Unlike methylphenanthrene or dimethyloctane, 3a-azidooctahydro-2,5-methanopentalene contains a reactive azide group, which confers distinct reactivity (e.g., participation in Staudinger reactions or Huisgen cycloadditions). Methyl-substituted compounds in the evidence are typically inert or used as stable standards .

Applications: The azide compound is likely niche in synthetic chemistry, whereas methylphenanthrene and 3-methylphenol are standardized for environmental monitoring and industrial processes .

Stability: Azides are generally thermally unstable and sensitive to shock, contrasting with the stability of methylated hydrocarbons or phenols listed in the evidence .

Research Findings and Data Gaps

The evidence lacks direct studies on 3a-azidooctahydro-2,5-methanopentalene. However, inferences can be drawn from related azides and bicyclic compounds:

  • No kinetic or thermodynamic data are available for this specific compound.
  • Structural Strain: The methanopentalene framework likely imposes steric strain, which could accelerate azide decomposition compared to linear analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.